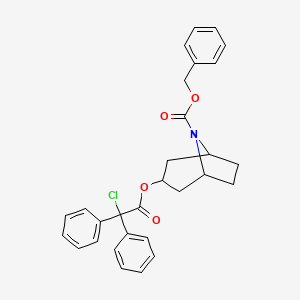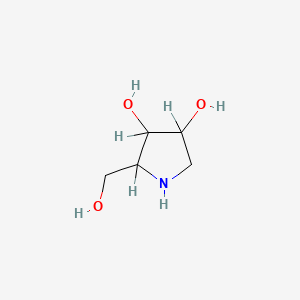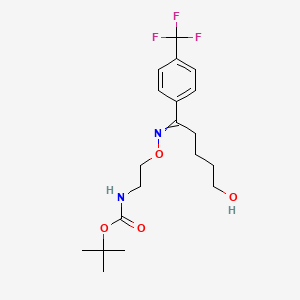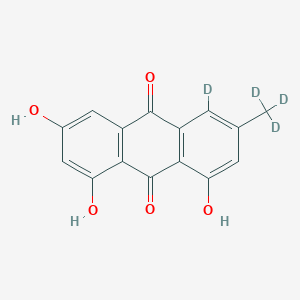
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione is a deuterated form of emodin, an anthraquinone derivative. Emodin is naturally found in various plants, including rhubarb, polygonum multiflorum, and polygonum cuspidatum. It is known for its anti-inflammatory, anti-cancer, and anti-viral properties .
科学的研究の応用
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione has a wide range of scientific research applications:
作用機序
Target of Action
Emodin-d4, a deuterium-labeled derivative of Emodin, is a natural anthraquinone derivative found in various plants . It has been shown to interact with multiple molecular targets, including inflammatory pathways, apoptosis regulators, hypertrophy, fibrosis, oxidative damage, and abnormal proliferation of smooth muscle cells in cardiovascular diseases . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .
Mode of Action
Emodin-d4 acts by interacting with its targets and inducing changes in their function. For instance, it promotes cell survival by interfering with various cycle-related proteins . It also has anti-inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage effects, and it inhibits the abnormal and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Biochemical Pathways
Emodin-d4 affects several biochemical pathways. It has been shown to inhibit the mammalian target of rapamycin (mTOR)/hypoxia-inducible factor-1alpha (HIF-1α)/VEGF signaling pathway and alleviate inflammation in certain models . It also influences the Sirt1/AKT and Wnt/wp-catenin pathways .
Pharmacokinetics
Emodin-d4, like its parent compound Emodin, has been found to have low oral and intravenous bioavailability . The time to reach maximum plasma concentration (Tmax) is 2.44 hours, and the peak plasma concentration (Cmax) of free anthraquinones is relatively low at 0.20 μM .
Result of Action
The action of Emodin-d4 results in a variety of molecular and cellular effects. It has been shown to have potent anti-cardiovascular activities in vitro and in vivo, including anti-inflammatory effects, antioxidant damage reduction, and inhibition of myocardial cell fibrosis . It also exhibits the ability to inhibit the infection and replication of more than 10 viruses in vitro and in vivo .
Action Environment
The action, efficacy, and stability of Emodin-d4 can be influenced by various environmental factors. For instance, sex differences should be considered when establishing dosing intervals for Emodin-d4 treatment, as female mice appear to metabolize Emodin at a faster rate than male mice
生化学分析
Biochemical Properties
Emodin-d4 interacts with several enzymes and proteins. It blocks the interaction between the SARS coronavirus spike protein and angiotensin-converting enzyme 2 (ACE2) . Emodin-d4 also inhibits casein kinase-2 (CK2), and it has anti-inflammatory and anticancer effects . Furthermore, Emodin-d4 is a potent selective inhibitor of 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids .
Cellular Effects
Emodin-d4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Emodin-d4 can ameliorate metabolic disorder in diet-induced obese mice .
Molecular Mechanism
At the molecular level, Emodin-d4 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the interaction between the SARS coronavirus spike protein and ACE2, thereby inhibiting the entry of the virus into cells . It also inhibits CK2, a protein kinase involved in cell growth and proliferation .
Dosage Effects in Animal Models
The effects of Emodin-d4 vary with different dosages in animal models. For instance, Emodin-d4 can ameliorate metabolic disorder in diet-induced obese mice
Metabolic Pathways
Emodin-d4 is involved in several metabolic pathways. It interacts with 11β-HSD1, an enzyme involved in the metabolism of glucocorticoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione involves the incorporation of deuterium atoms into the emodin molecule. This can be achieved through various methods, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain this compound with high isotopic purity .
化学反応の分析
Types of Reactions
1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various quinones, while reduction can yield hydroquinones .
類似化合物との比較
Similar Compounds
Aloe-emodin: Another anthraquinone derivative with similar anti-inflammatory and anti-cancer properties.
Chrysophanol: Known for its anti-inflammatory and anti-microbial effects.
Rhein: Exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties.
Uniqueness of 1-Deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione
This compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for more precise analytical studies. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .
特性
IUPAC Name |
1-deuterio-4,5,7-trihydroxy-2-(trideuteriomethyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i1D3,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXXJGYXNZAPX-MZCSYVLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
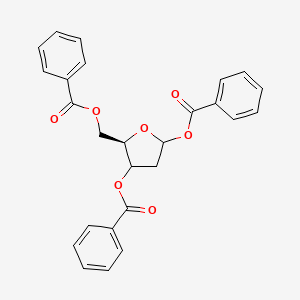

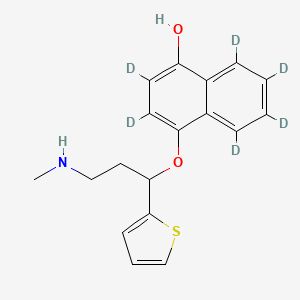
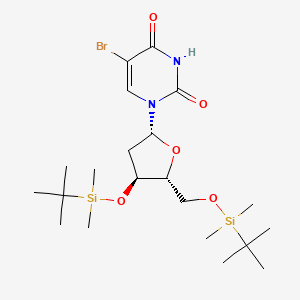

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)
![19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione](/img/structure/B1141203.png)
![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)
